ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate
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Description
Ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C22H22N6O4S and its molecular weight is 466.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with copper ions . The compound’s structure suggests potential interactions with proteins or enzymes that have affinity for pyrazine and thiazole moieties.
Mode of Action
It’s known that the compound can form complexes with copper ions . The deprotonation of the amidic nitrogen atoms in the compound allows it to hold copper ions in a linear fashion . This interaction could potentially alter the function of target proteins or enzymes.
Biochemical Pathways
Based on the compound’s potential interaction with copper ions , it may influence copper-dependent biochemical pathways. Copper is a key element in many physiological processes, including energy production, iron metabolism, connective tissue formation, and neurotransmission.
Biological Activity
Ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-pyridine structure, which is often associated with various biological activities. The molecular formula is C17H19N5O4S with a molecular weight of approximately 389.4 g/mol. The structure includes functional groups that contribute to its reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C17H19N5O4S |
Molecular Weight | 389.4 g/mol |
CAS Number | 1351635-04-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions. These methods often incorporate various reagents and catalysts to facilitate the formation of the desired compound. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are essential for monitoring the synthesis process and ensuring product purity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of thiazolo-pyridine have shown effectiveness against various cancer cell lines:
- Colon Carcinoma (HCT-116) : Compounds related to thiazolo-pyridine structures demonstrated IC50 values as low as 6.2 μM.
- Breast Cancer (MCF-7) : Some derivatives exhibited cytotoxicity comparable to standard chemotherapeutic agents like cisplatin.
These findings suggest that this compound may possess similar anticancer properties that warrant further investigation.
Antioxidant Activity
In addition to anticancer effects, compounds within this class have been reported to exhibit antioxidant properties. For example, studies have shown that thiazole-based compounds can effectively scavenge free radicals and inhibit oxidative stress-related pathways, which are crucial in cancer progression and other diseases.
Enzyme Inhibition
Compounds derived from thiazolo-pyridine structures have also been evaluated for their ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE). This inhibition can be beneficial in treating neurological disorders and conditions like Alzheimer’s disease.
Case Studies
- Study on Anticancer Effects : A study published in The Open Medicinal Chemistry Journal highlighted the synthesis of thiazolo-pyridine derivatives and their cytotoxic effects on cancer cell lines. The results indicated that modifications in the side chains significantly influenced the biological activity of these compounds .
- Antioxidant Evaluation : Research conducted on similar thiazole-based compounds demonstrated their ability to reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .
- Enzyme Inhibition Studies : Another study focused on the enzyme inhibition profile of related compounds showed promising results against AChE, indicating their potential use in treating neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 2-[[2-[2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4S/c1-2-32-21(31)14-5-3-4-6-15(14)25-19(29)13-28-10-7-16-18(12-28)33-22(26-16)27-20(30)17-11-23-8-9-24-17/h3-6,8-9,11H,2,7,10,12-13H2,1H3,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXRLSAUCBLSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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